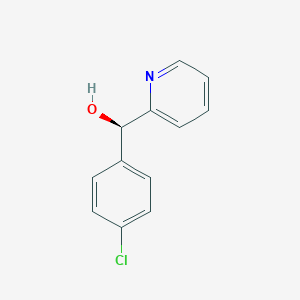

(R)-(4-Chlorophenyl)(pyridin-2-yl)methanol

Vue d'ensemble

Description

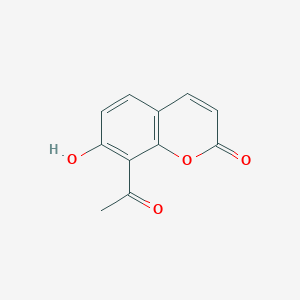

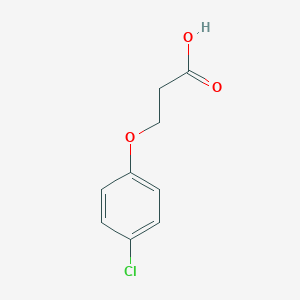

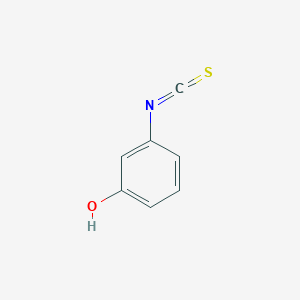

“®-(4-Chlorophenyl)(pyridin-2-yl)methanol” is a chemical compound with the linear formula C12H11NO . It is related to phenyl(pyridin-2-yl)methanol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the asymmetric bioreduction of phenyl (pyridin-2-yl)methanone with Leuconostoc pseudomesenteroides N13 biocatalyst has been optimized . The reaction conditions such as pH=6, temperature=29 °C, incubation time=53 h, and agitation speed=153 rpm were found to be optimal . The reaction conversion was predicted to be 99%, and the product of the enantiomeric excess (ee) was 98.4% under the obtained optimization conditions .Molecular Structure Analysis

The molecular structure of phenyl(pyridin-2-yl)methanol has been studied . In the ROESY spectrum, aryl proton “1” and methine proton “3” show a common NOE to methylene proton “2b”. This suggests a trans-relationship between the two aryl rings in the molecule .Physical And Chemical Properties Analysis

Phenyl(pyridin-2-yl)methanol appears as a white to orange to green powder or crystal .Applications De Recherche Scientifique

Production of Betahistine : "(S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol" [(S)-CPMA] is identified as a crucial chiral intermediate in the production of the anti-allergic drug Betahistine. The study highlights the stereoselective reduction of a related ketone to (S)-CPMA using carbonyl reductase-producing microorganisms, with significant improvements in yield and enantiomeric excess in an aqueous two-phase system (Ni, Zhou, & Sun, 2012).

Biocatalytic Synthesis : The synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA) in a green and efficient manner using recombinant E. coli in a liquid-liquid biphasic microreaction system is explored. This approach results in high yields and enantiomeric excess, demonstrating an efficient method for synthesizing this compound (Chen et al., 2021).

Molecular Docking and Antimicrobial Activity : Research has been conducted on the synthesis and molecular docking study of new compounds containing the (4-chlorophenyl)-(pyridin-2-yl)methanol moiety. These compounds exhibited promising anticancer and antimicrobial activities, suggesting potential applications in pharmaceutical development (Katariya, Vennapu, & Shah, 2021).

Asymmetric Whole-Cell Bioreduction : The compound has been used in studies focusing on the asymmetric reduction of sterically bulky derivatives for producing enantiopure alcohols. Cryptococcus sp. whole-cell was used as a biocatalyst in these studies, demonstrating excellent enantioselectivity (Xu et al., 2017).

Crystal Structure Analysis : Research involving the crystal structure of related compounds, such as (RS)-(2-chlorophenyl)(4-fluorophenyl)(pyrimidin-5-yl)methanol, has been conducted to understand the complex interactions and formations in these chemical structures (Kang, Kim, Park, & Kim, 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

(R)-(4-chlorophenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUPOFQRQNJDNS-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@@H](C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B184917.png)

![(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid](/img/structure/B184932.png)